molecular formula C6H7N3O2 B023657 Methyl 3-aminopyrazine-2-carboxylate CAS No. 16298-03-6

Methyl 3-aminopyrazine-2-carboxylate

Cat. No.: B023657
CAS No.: 16298-03-6
M. Wt: 153.14 g/mol
InChI Key: INCSQLZZXBPATR-UHFFFAOYSA-N
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Description

Methyl 3-aminopyrazine-2-carboxylate (CAS: 16298-03-6) is a pyrazine derivative with a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its structure features a methyl ester group at the 2-position and an amino group at the 3-position of the pyrazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antimycobacterial agents, fluorinated anti-tubercular compounds, and adenosine-mimicking derivatives .

Synthesis: The compound is typically synthesized via esterification of 3-aminopyrazine-2-carboxylic acid using methanol and sulfuric acid under reflux conditions. Yields range from 51% to 99%, depending on reaction optimization (e.g., prolonged stirring at room temperature or microwave-assisted methods) .

Preparation Methods

Esterification of 3-Aminopyrazine-2-Carboxylic Acid

Sulfuryl Chloride-Mediated Esterification

The most widely reported method involves esterifying 3-aminopyrazine-2-carboxylic acid using sulfuryl chloride (SOCl₂) and methanol. Key steps include:

  • Reagents : 3-Aminopyrazine-2-carboxylic acid (1 eq), SOCl₂ (3 eq), methanol (excess).

  • Conditions : Dropwise addition of SOCl₂ at 0°C, followed by reflux at 75°C for 4 hours .

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane (DCM), and recrystallization from ethanol.

Characterization Data:

  • Yield : 66.7% .

  • ¹H NMR (CDCl₃) : δ 8.22 (d, J=2.45 Hz, 1H, C5-H), 8.01 (d, J=2.45 Hz, 1H, C6-H), 6.43 (s, 2H, NH₂), 4.00 (s, 3H, OCH₃) .

  • TOF-MS (ESI) : m/z 154.0617 [M+H]⁺ (calc. 154.0617 for C₆H₈N₃O₂⁺) .

This method’s exothermic nature necessitates strict temperature control to prevent decomposition. Anhydrous conditions minimize side reactions, such as hydrolysis of the intermediate acyl chloride.

Modified Kirsanov Iminophosphorane Synthesis

Triphenylphosphine-Hexachloroethane System

A robust alternative employs the Kirsanov reaction to generate methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate, a precursor for pteridinones :

  • Reagents : Methyl 3-aminopyrazine-2-carboxylate (1 eq), triphenylphosphine (PPh₃, 1 eq), hexachloroethane (C₂Cl₆, 1 eq), triethylamine (TEA, 2 eq).

  • Conditions : Stirring in dry THF at 25°C for 12 hours.

  • Workup : Filtration, solvent evaporation, and chromatography (hexane:ethyl acetate = 4:1).

Key Advantages:

  • Functional Group Tolerance : Compatible with subsequent cyclization reactions using isocyanates .

  • Crystallographic Validation : X-ray diffraction confirms the iminophosphorane structure (N=P bond length: 1.58 Å) .

Acylation and Ammonolysis Sequences

Hydroxybenzamido Derivative Synthesis

Source 4 outlines a two-step acylation-ammonolysis approach for functionalized analogs:

Acylation of Methyl Ester:

  • Reagents : this compound (1 eq), 4-hydroxybenzoyl chloride (1.2 eq), TEA (2 eq).

  • Conditions : Anhydrous DCM, 0°C to 25°C, 6 hours .

  • Yield : 78% for 3-(4-hydroxybenzamido)pyrazine-2-carboxamide .

Ammonolysis:

  • Reagents : Acetylated intermediate (1 eq), NH₃/MeOH (7N).

  • Conditions : Sealed tube, 80°C, 8 hours .

  • Purity : >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Bromination-Driven Functionalization

Electrophilic Aromatic Substitution

Bromination introduces halogen atoms at the pyrazine C6 position, enabling further cross-coupling reactions :

  • Reagents : this compound (1 eq), Br₂ (2 eq), CHCl₃.

  • Conditions : Room temperature, 20 minutes.

  • Product : Methyl 3-amino-6-bromopyrazine-2-carboxylate (C₆H₆BrN₃O₂).

Analytical Data:

  • ¹H NMR (CDCl₃) : δ 8.15 (s, 1H, C5-H), 6.50 (s, 2H, NH₂), 3.98 (s, 3H, OCH₃) .

  • TOF-MS (ESI) : m/z 231.9712 [M+H]⁺ (calc. 231.9722 for C₆H₇BrN₃O₂⁺) .

Comparative Analysis of Synthesis Methods

MethodReagentsYield (%)Purity (%)Key Advantage
SOCl₂ EsterificationSOCl₂, MeOH66.7>95Short reaction time (4 h)
Kirsanov ReactionPPh₃, C₂Cl₆7298Versatile for cyclization
Acylation-Ammonolysis4-HBA-Cl, NH₃/MeOH7895High functional group tolerance
BrominationBr₂, CHCl₃6590Enables Suzuki couplings

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro-pyrazine derivatives.

    Reduction: 3-hydroxypyrazine-2-carboxylate.

    Substitution: Various N-substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-Aminopyrazine-2-Carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of diuretics like amiloride, which are critical in managing hypertension and edema . The structural modifications derived from this compound can lead to new drug candidates with enhanced efficacy and reduced side effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. Research has shown that N-substituted derivatives can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogenic strains. For example, specific derivatives have been tested for their minimum inhibitory concentration (MIC) against various mycobacterial strains, showcasing their potential as novel antimicrobial agents .

The compound has been evaluated for its biological activities beyond antimicrobial effects. Certain derivatives have shown potential as inhibitors of protein kinases involved in cancer progression, indicating that this compound could be a scaffold for developing anticancer drugs . Furthermore, studies have explored its role in modulating allergic responses, making it a candidate for allergy treatment research .

Case Study 1: Antimycobacterial Activity

A series of N-substituted derivatives based on this compound were synthesized and screened for their antimycobacterial activity. The most active compound demonstrated an MIC value of 12.5 µg/mL against M. tuberculosis, highlighting the compound's potential in developing new treatments for tuberculosis .

Case Study 2: Anticancer Potential

In vitro studies evaluated the cytotoxic effects of various derivatives on HepG2 liver cancer cells. Compounds derived from this compound exhibited significant cytotoxicity, suggesting that modifications to the pyrazine structure could yield effective anticancer agents .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical ChemistryIntermediate for drug synthesis, particularly diuretics like amilorideSynthesis of amiloride
Antimicrobial ResearchActive against mycobacterial strains; potential for new antibioticsInhibition of Mycobacterium spp.
Cancer ResearchPotential as an anticancer agent through kinase inhibitionCytotoxicity in HepG2 cells
Allergy TreatmentModulation of allergic responsesInhibitory effects on allergy pathways

Mechanism of Action

The mechanism by which methyl 3-aminopyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, its antimicrobial activity could involve the inhibition of bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Soluble in polar aprotic solvents (DMSO, methanol) but requires careful storage at -20°C to prevent degradation .
  • Reactivity: The amino group exhibits moderate nucleophilicity, enabling acylation and alkylation reactions, while the ester moiety allows ammonolysis or hydrolysis .

Methyl 3-aminopyrazine-2-carboxylate is structurally and functionally distinct from other pyrazine derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₆H₇N₃O₂ 2-COOCH₃, 3-NH₂ Intermediate for antitubercular agents; higher reactivity in acylation vs. carboxamides
3-Amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide C₁₃H₁₄N₄O₂ 2-CONH-(4-methoxybenzyl), 3-NH₂ Antimicrobial activity (Gram-positive bacteria); melting point 103.9–105.4°C
3-Amino-N-hexylpyrazine-2-carboxamide C₁₁H₁₈N₄O 2-CONH-(hexyl), 3-NH₂ Lipophilic derivative; lower melting point (30.1–32.1°C); potential for CNS drug delivery
3-Aminopyrazine-2-carboxylic acid C₅H₅N₃O₂ 2-COOH, 3-NH₂ Limited solubility; requires esterification for further functionalization

Reactivity and Functionalization

  • Acylation: this compound reacts with benzoyl/alkanoyl chlorides under anhydrous conditions (Procedure B) to form acylated derivatives, whereas 3-aminopyrazine-2-carboxamide fails due to low nucleophilicity .
  • Ammonolysis: The methyl ester can be converted to carboxamides (e.g., 3-amino-N-methylpyrazine-2-carboxamide) using excess methylamine (75–85% yield) .

Physicochemical Properties

Property This compound 3-Amino-N-phenylpyrazine-2-carboxamide 3-Aminopyrazine-2-carboxamide
Melting Point Not reported 105.4–106.8°C >200°C (decomposes)
Solubility Soluble in DMSO, methanol Soluble in chloroform Poor in organic solvents
LogP 0.65 (predicted) 1.89 -0.24

Key Research Findings

Synthetic Versatility: The compound’s ester group facilitates diverse transformations, including iminophosphorane synthesis for pteridin-4(3H)-ones, which are precursors to folate antagonists .

Antimycobacterial Applications : Derivatives inhibit Mycobacterium tuberculosis Prolyl-tRNA synthetase, a validated drug target, with IC₅₀ values comparable to pyrazinamide .

Fluorinated Derivatives : Introduction of fluorine atoms enhances metabolic stability and bioavailability, critical for anti-TB drug development .

Biological Activity

Methyl 3-aminopyrazine-2-carboxylate (MAPC) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article delves into the biological activity of MAPC, focusing on its efficacy against various pathogens, structure-activity relationships, and cytotoxicity profiles.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with an amino group and a carboxylate moiety. The general structure can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, which are crucial for its antimicrobial activity.

Antimycobacterial Activity

Research indicates that derivatives of 3-aminopyrazine-2-carboxamide, including MAPC, exhibit significant antimycobacterial activity. In vitro studies have shown that these compounds are particularly effective against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. For instance, one study reported minimum inhibitory concentrations (MICs) for various derivatives ranging from 1.95 to 31.25 µg/mL against Mtb strains, demonstrating the potential of MAPC as a lead compound for developing new antimycobacterial agents .

CompoundMIC (µg/mL)Target Pathogen
MAPCTBDMycobacterium tuberculosis
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5Mycobacterium tuberculosis H37Rv
3-(benzamido)pyrazine-2-carboxamide1.95 - 31.25Mycobacterium kansasii

Antibacterial and Antifungal Activity

While MAPC shows promising antimycobacterial properties, its antibacterial and antifungal activities are comparatively limited. Studies have noted minimal effectiveness against a range of pathogenic bacteria and fungi . The focus has primarily been on enhancing the antimycobacterial efficacy through structural modifications.

Structure-Activity Relationships (SAR)

The biological activity of MAPC can be influenced significantly by its structural features. Modifications at various positions on the pyrazine ring and carboxamide moiety have been explored to optimize activity:

  • Substituents on the Pyrazine Ring : Compounds with larger halogen or alkyl groups at position C-4 of the benzene ring exhibited enhanced antimycobacterial activity.
  • Carboxamide Variants : Unsubstituted carboxamide at C-2 combined with specific substitutions at C-3 resulted in higher activity against Mtb .

Cytotoxicity Profile

The safety profile of MAPC has been evaluated using human hepatocellular carcinoma cells (HepG2). Most derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index for further development as an antimicrobial agent . For instance:

CompoundCytotoxicity (IC50 µM)Selectivity Index
MAPCTBDTBD
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide>750>60

Case Studies and Research Findings

Several studies have focused on the biological evaluation of MAPC and its derivatives:

  • Study on Antimycobacterial Activity : A study highlighted that certain derivatives maintained their activity against multidrug-resistant strains of Mtb, indicating a unique mechanism distinct from traditional antitubercular agents .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of MAPC derivatives on HepG2 cells, confirming their non-toxic nature at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-aminopyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • This compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with the methyl ester group under controlled heating (60°C, 1.5 hours) to form hydrazone derivatives, requiring anhydrous ethanol as a solvent to minimize side reactions . Yield optimization involves monitoring temperature, stoichiometry, and solvent polarity. HPLC purity (>95%) is typically achieved with column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation relies on 1H^1H-NMR (e.g., singlet for methyl ester at δ ~3.8 ppm) and IR spectroscopy (C=O stretch ~1700 cm1^{-1}) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 153.13 .

Q. What are the recommended storage conditions to ensure compound stability?

  • Long-term storage at -20°C in airtight containers under inert gas (e.g., argon) prevents hydrolysis of the ester group. Solubility in DMSO or methanol allows stock solutions to be prepared for immediate use, minimizing degradation .

Advanced Research Questions

Q. How does this compound serve as a precursor for coordination polymers, and what structural features influence metal-ligand binding?

  • The compound’s pyrazine N and carboxylate O atoms enable chelation with transition metals (e.g., Zn2+^{2+}, Co2+^{2+}). In [Zn(L)2_2]n_n polymers, distorted octahedral geometries form via N,O-chelation, stabilized by hydrogen bonding and π-π stacking. Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., Zn–N = 2.08–2.15 Å) and topology (sql nets) .

Q. What challenges arise in functionalizing the 3-amino group, and how can reactivity be enhanced?

  • The 3-amino group exhibits low nucleophilicity due to electron-withdrawing effects from the adjacent carboxylate. Acylation requires activated reagents (e.g., benzoyl chlorides) under anhydrous conditions. Protecting groups (e.g., Boc) or microwave-assisted synthesis improve reaction efficiency .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP-3) aid in resolving structural ambiguities in derivatives?

  • SHELXL refines small-molecule structures using high-resolution X-ray data, while ORTEP-3 generates thermal ellipsoid plots to visualize disorder or twinning. For example, SHELX was critical in resolving the iminophosphorane function (N–P bond) in a pteridinone derivative .

Q. What methodological strategies address contradictions in biological activity data for derivatives?

  • Discrepancies in antimicrobial activity of N-substituted carboxamides may stem from substituent electronic effects. Dose-response assays (MIC values) and molecular docking (e.g., prolyl-tRNA synthetase binding) reconcile structure-activity relationships. Control experiments with unsubstituted analogs isolate substituent contributions .

Q. How can thermal stability and decomposition pathways of coordination polymers be analyzed?

  • Thermogravimetric analysis (TGA) under N2_2 reveals decomposition steps (e.g., ligand loss at ~250°C, framework collapse >400°C). Coupled with DSC, this identifies phase transitions and informs applications in catalysis or materials science .

Q. Methodological Notes

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions .
  • Crystallography : Collect high-resolution data (Mo Kα, λ = 0.71073 Å) and apply TWINABS for twinned datasets .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) and validate via logP calculations to account for membrane permeability .

Properties

IUPAC Name

methyl 3-aminopyrazine-2-carboxylate
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InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSQLZZXBPATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N3O2
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DSSTOX Substance ID

DTXSID10167496
Record name Methyl 3-aminopyrazinecarboxylate
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Molecular Weight

153.14 g/mol
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CAS No.

16298-03-6
Record name 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester
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Synthesis routes and methods

Procedure details

3-Aminopyrazine-2-carboxylic acid (55.5 g, 0.4 mol) is suspended in 400 mL of methanol, cooled in an ice bath and concentrated sulfuric acid (80 mL) is gradually added with stirring and stirring then continued for 48 hours at room temperature. The resulting dark brown solution is poured into 700 mL of water containing sodium bicarbonate (160 g). The brown crystalline solid which precipitates is collected and dried. The crude product is purified by recrystallization from water to yield the product as yellow needles in 63% yield, melting point 169°-170° C.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
63%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 3-aminopyrazine-2-carboxylate
Methyl 3-aminopyrazine-2-carboxylate
Methyl 3-aminopyrazine-2-carboxylate
Methyl 3-aminopyrazine-2-carboxylate
Methyl 3-aminopyrazine-2-carboxylate
Methyl 3-aminopyrazine-2-carboxylate

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